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molecular formula C8H3ClFNO2 B577509 2-Chloro-4-cyano-6-fluorobenzoic acid CAS No. 1258298-29-1

2-Chloro-4-cyano-6-fluorobenzoic acid

Cat. No. B577509
M. Wt: 199.565
InChI Key: WWFWDVYYRPLSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486950B2

Procedure details

To a solution of methyl 2-chloro-4-cyano-6-fluorobenzoate (1.953 g, 9.143 mmoles) in pyridine (50 mL) was added lithium iodide (2.45 g, 18.3 mmoles). The reaction mixture was heated at 115° C. for 3 hours. The reaction was concentrated under reduced pressure and the resulting solid was triturated with EtOAc. The solid was dissolved in water and acidified to pH 4 with 1 N HCl. The aqueous solution was extracted with EtOAc (3×30 mL). The combined organic extracts were dried with Na2SO4, and concentrated under reduced pressure. The residue was purified by silica gel chromatography [0-20% (10% formic acid in MeOH)/DCM] to afford 2-chloro-4-cyano-6-fluorobenzoic acid as a white solid (1.616 g, yield: 89%). 1H NMR (400 MHz, CDCl3) δ 7.58 (s, 1H), 7.40 (dd, J=8.1, 1.0 Hz, 1H). LCMS (APCI+) [M+H]+ 200.0.
Quantity
1.953 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[C:8]([F:14])[C:3]=1[C:4]([O:6]C)=[O:5].[I-].[Li+]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[C:8]([F:14])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.953 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC(=C1)C#N)F
Name
Quantity
2.45 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography [0-20% (10% formic acid in MeOH)/DCM]

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.616 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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